5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
5-bromo-N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrFN5O3/c20-16-6-5-15(29-16)18(27)22-7-8-26-17-13(9-24-26)19(28)25(11-23-17)10-12-3-1-2-4-14(12)21/h1-6,9,11H,7-8,10H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPDSBFTXJHWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC=C(O4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrFN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
5-bromo-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a compound of interest due to its potential therapeutic applications in various diseases, particularly in oncology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes a furan ring, a pyrazolo-pyrimidine moiety, and a bromine substituent. The presence of the fluorobenzyl group may enhance its lipophilicity and biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Antitumor Activity : Preliminary studies suggest that derivatives of pyrazolo-pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the low micromolar range against lung and liver cancer cell lines .
- Kinase Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer progression. Research indicates that certain pyrazolo-pyrimidine derivatives can selectively inhibit mutant forms of the epidermal growth factor receptor (EGFR), which is crucial in non-small cell lung cancer (NSCLC) treatment .
- Mechanism of Action : The mechanism by which this compound exerts its effects likely involves the induction of apoptosis in cancer cells and the inhibition of cell cycle progression. Studies have reported that related compounds can induce cell cycle arrest at the G2/M phase and promote apoptosis at sub-micromolar concentrations .
Case Studies
Several case studies highlight the biological activity of related compounds:
- Case Study 1 : A study on a structurally similar pyrazolo-pyrimidine demonstrated an IC50 value of 0.25 µM against H1975 cells (a model for NSCLC), indicating potent activity .
- Case Study 2 : Another derivative exhibited selective inhibition against double mutant EGFR with an IC50 value significantly lower than that for wild-type EGFR, showcasing its potential for targeted therapy .
Research Findings
Recent research has focused on synthesizing and evaluating various derivatives to enhance biological activity:
| Compound | Target | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | NSCLC | 0.25 | Induces apoptosis |
| Compound B | EGFR L858R/T790M | 8 | Selective inhibition |
| Compound C | HepG2 | <0.4 | Cell cycle arrest |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Analysis
- Substituent Position Effects: The 2-fluorobenzyl group in the target compound introduces steric hindrance and electron-withdrawing effects compared to the 3-methylbenzyl analog (). Fluorine’s ortho position may reduce rotational freedom, enhancing target binding .
- Core Modifications: The tetrahydropyrimidine ring in ’s compound reduces ring strain and increases solubility compared to the dihydro-pyrimidinone core in the target compound . Chromenone-based analogs () exhibit fused aromatic systems, likely influencing UV absorbance and stability in biological assays .
Physicochemical and Bioactivity Insights
- Lipophilicity : The 3-methylbenzyl analog () has higher logP due to the methyl group, whereas the 2-fluorobenzyl derivative balances lipophilicity with polarity from the fluorine atom .
- Synthetic Accessibility: Compounds with tetrahydropyrimidine or chromenone cores () require multi-step synthesis, while pyrazolo-pyrimidine derivatives (target compound, ) are more straightforward to functionalize .
- NMR Profiling : highlights that substituent-induced chemical shift changes (e.g., fluorine vs. methyl) in regions A and B (pyrazolo-pyrimidine core) can pinpoint structural modifications, aiding in SAR studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
